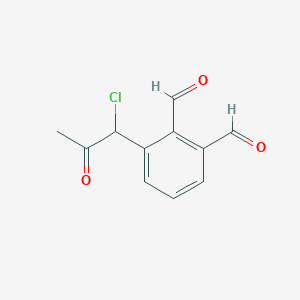
1,1,7,7-Tetramethyl-8-methoxyjulolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,7,7-Tetramethyl-8-methoxyjulolidine is an organic compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol . This compound is known for its photoluminescent properties, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,7,7-Tetramethyl-8-methoxyjulolidine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-methoxy-N,N-bis(3-methylbutyl)aniline with formaldehyde under acidic conditions to form the julolidine ring system . The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure and methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,7,7-Tetramethyl-8-methoxyjulolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the julolidine ring.
Substitution: Various substituted julolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,7,7-Tetramethyl-8-methoxyjulolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,7,7-tetramethyl-8-methoxyjulolidine involves its ability to donate electrons and participate in various photochemical reactions. The compound’s electron-donating properties are attributed to the presence of the methoxy group and the julolidine ring system . These properties make it an effective component in electro-optic materials and photonic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,7,7-Tetramethyl-8-hydroxyjulolidine: Similar in structure but with a hydroxy group instead of a methoxy group.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Contains additional functional groups, making it useful in different applications.
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine: A more complex derivative used in advanced photonic applications.
Uniqueness
1,1,7,7-Tetramethyl-8-methoxyjulolidine is unique due to its specific combination of electron-donating properties and photoluminescent characteristics. This makes it particularly valuable in the development of OLEDs and other electronic devices .
Eigenschaften
Molekularformel |
C17H25NO |
|---|---|
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
6-methoxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C17H25NO/c1-16(2)8-10-18-11-9-17(3,4)14-13(19-5)7-6-12(16)15(14)18/h6-7H,8-11H2,1-5H3 |
InChI-Schlüssel |
XBBDHRQDFILWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


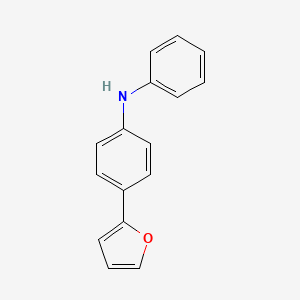

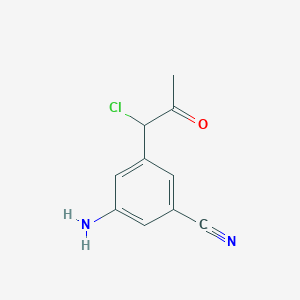
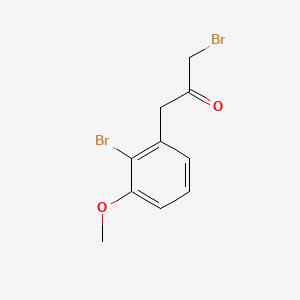
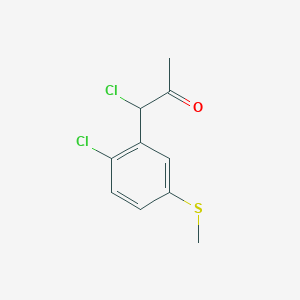


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)

